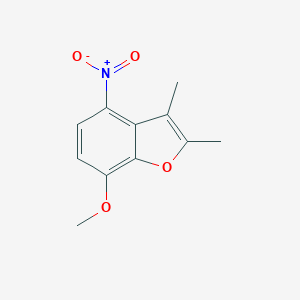

7-Méthoxy-2,3-diméthyl-4-nitro-1-benzofurane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy, dimethyl, and nitro substituents on the benzofuran core.

Applications De Recherche Scientifique

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran has several scientific research applications:

Medicinal Chemistry: Benzofuran derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: Researchers study the biological activity of this compound to understand its interactions with various biological targets and pathways

Méthodes De Préparation

The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted phenol or aniline derivative.

Cyclization: The substituted phenol or aniline undergoes cyclization to form the benzofuran core.

Functional Group Introduction: The methoxy, dimethyl, and nitro groups are introduced through various organic reactions such as nitration, methylation, and etherification.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Analyse Des Réactions Chimiques

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the substituents

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran include other benzofuran derivatives with different substituents. For example:

8-Methoxypsoralen: Used in the treatment of skin diseases like psoriasis.

Angelicin: Known for its phototoxic properties and used in phototherapy.

The uniqueness of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran lies in its specific combination of substituents, which can confer unique biological activities and chemical properties .

Activité Biologique

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a member of the benzofuran family, characterized by a fused benzene and furan ring system. The presence of various substituents such as methoxy, dimethyl, and nitro groups significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Structure and Composition

- IUPAC Name : 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran

- Molecular Formula : C11H11NO4

- CAS Number : 15868-62-9

Synthesis

The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves multi-step organic reactions. Key steps include:

- Preparation of Substituted Phenol or Aniline : This serves as the starting material.

- Cyclization : The formation of the benzofuran core.

- Functional Group Introduction : Incorporation of methoxy, dimethyl, and nitro groups through reactions like nitration and methylation.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance:

- A study demonstrated that various benzofuran compounds showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 2 µg/mL to 8 µg/mL .

- Another study highlighted the synthesis of derivatives with improved activity against gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics .

Anticancer Activity

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran has been evaluated for its anticancer properties:

- In vitro studies showed that certain benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cells. The introduction of methyl and methoxy groups at specific positions on the benzofuran ring enhanced antiproliferative activity significantly .

Table 1: Summary of Biological Activities

The biological activity of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran can be attributed to its ability to interact with various biological targets:

- The nitro group can participate in redox reactions, affecting cellular processes.

- The methoxy and dimethyl groups influence the compound's binding affinity and selectivity for molecular targets, potentially modulating enzyme activity or receptor interactions .

Case Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and tested for their antimycobacterial properties against M. tuberculosis. Compounds with ortho-hydroxyl substitutions exhibited enhanced activity, suggesting that structural modifications can significantly impact efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects on cancer cell lines, compounds derived from benzofurans demonstrated potent inhibitory effects with GI50 values often below 1 µM. Structural variations such as methylation at specific sites were crucial for enhancing anti-proliferative effects .

Propriétés

IUPAC Name |

7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRNAWRIUWZFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363253 |

Source

|

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15868-62-9 |

Source

|

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.